molecular formula C34H59NO14 B570569 (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid CAS No. 1422359-85-0

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Cat. No. B570569
M. Wt: 705.8
InChI Key: CPCRJSQNWHCGOP-YXPXBALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumonisin B3 (FB3) is a mycotoxin that has been found in Fusarium. It is cytotoxic to primary rat hepatocytes when used at concentrations of 125, 250, and 500 µM. Dietary administration of FB3 (0.05%) for 14 or 21 days induces hepatocyte nodules, a marker of cancer initiation, in rats. FB3 has been detected in corn and corn-based foods and livestock feeds.
Fumonisin B3 is a mycotoxin produced from F. moniliforme, a prevalent fungus of corn and other grains. Outbreaks of food poisoning in livestock and humans following the consumption of Fusarium infested corn are caused by fumonisins. Fumonisins function as inhibitors of ceramide synthase (sphingosine N-acyltransferase).

Scientific Research Applications

1. Inhibition of Human Plasma Renin

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid is utilized in the inhibition of human plasma renin. A stereoselective synthesis approach for creating renin inhibitory peptides employs this compound as an intermediate. The glycol moiety in this compound acts as a transition-state analogue, mimicking the intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).

2. Cytotoxicity Assessment in Cancer Research

In cancer research, this compound's derivatives have been assessed for cytotoxicity against marine P388 lymphocytic leukemia and several human cancer cell lines. Specifically, some analogs showed potential for inhibiting cancer-cell growth, contributing to the development of novel therapeutic agents (Meilert et al., 2004).

3. Synthesis of Complex Organic Molecules

This compound is involved in the synthesis of complex organic molecules, such as beta-C-mannopyranosides. These synthesized molecules have applications in the construction of C,C-linked trisaccharides, which are important in various biochemical processes and drug development (Gerber & Vogel, 2001).

4. Role in the Methylcitrate Cycle

In microbiological research, this compound's derivatives are important for studying the methylcitrate cycle in bacteria and fungi. The cycle is crucial for the oxidation of propanoate to pyruvate and understanding these metabolic pathways can aid in developing targeted antibiotics or treatments for fungal infections (Darley et al., 2003).

5. Synthesis of Enantiomerically Pure Acids

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid is also instrumental in the synthesis of enantiomerically pure acids. Such acids have diverse applications, ranging from pharmaceuticals to materials science (Torres-Valencia et al., 1995).

6. Development of High Affinity Agonists

In neuropharmacology, derivatives of this compound have been used to develop high-affinity agonists of the neuropeptide Y (NPY) Y4 receptor. This research can lead to the development of new treatments for neurodegenerative diseases or mood disorders (Kuhn et al., 2016).

7. Antioxidant Research

This compound has been incorporated into the design of novel antioxidant agents. By combining the molecular structures of antioxidants like ascorbic acid and alpha-tocopherol, researchers have developed compounds with potent radical scavenging activities, which could have therapeutic applications in conditions involving oxidative stress (Manfredini et al., 2000).

properties

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCRJSQNWHCGOP-STOIETHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

CAS RN

1422359-85-0, 136379-59-4
Record name Fumonisin B3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumonisin B3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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